molecular formula C22H18FNO4 B1401448 Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate CAS No. 1381944-37-1

Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B1401448
CAS No.: 1381944-37-1
M. Wt: 379.4 g/mol
InChI Key: SWFHSVRZULQPEA-UHFFFAOYSA-N
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Description

Methyl 4’-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1’-biphenyl]-3-carboxylate is a complex organic compound that features a biphenyl core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1’-biphenyl]-3-carboxylate typically involves multiple steps. One common approach is the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with 4-amino-[1,1’-biphenyl]-3-ol, followed by further functionalization to introduce the fluoro and carboxylate groups . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve catalysts like palladium on carbon or acids like sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4’-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4’-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1’-biphenyl]-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4’-(((benzyloxy)carbonyl)amino)-[1,1’-biphenyl]-3-carboxylate: Lacks the fluoro group.

    Methyl 4’-(((benzyloxy)carbonyl)amino)-2-chloro-[1,1’-biphenyl]-3-carboxylate: Contains a chloro group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in Methyl 4’-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1’-biphenyl]-3-carboxylate can significantly alter its chemical properties, such as its reactivity and binding affinity to biological targets, making it unique compared to its analogs .

Properties

IUPAC Name

methyl 2-fluoro-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO4/c1-27-21(25)19-9-5-8-18(20(19)23)16-10-12-17(13-11-16)24-22(26)28-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFHSVRZULQPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1F)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743969
Record name Methyl 4'-{[(benzyloxy)carbonyl]amino}-2-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-37-1
Record name Methyl 4'-{[(benzyloxy)carbonyl]amino}-2-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate
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Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate
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Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate
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Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate
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Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate
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Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate

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